Cas no 1076197-04-0 (3-{(tert-butoxy)carbonylamino}-2-(naphthalen-2-yl)methylpropanoic acid)

3-{(tert-butoxy)carbonylamino}-2-(naphthalen-2-yl)methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid
- 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-naphthalen-2-ylpropanoic acid
- 3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid
- BTB19704
- AB35581
- AB35582
- a-[(Boc-amino)methyl]-2-naphthalenepropanoic acid
- (R)-2-(TERT-BUTOXYCARBONYLAMINO-METHYL)-3-NAPHTHALEN-2-YL-PROPIONIC ACID
- (S)-2-(TERT-BUTOXYCARBONYLAMINO-METHYL)-3-NAPHTHALEN-2-YL-PROPIONIC ACID
- 3-{(tert-butoxy)carbonylamino}-2-(naphthalen-2-yl)methylpropanoic acid
- 3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoicacid
- F79695
- 1076197-04-0
- CS-0273208
- (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionicacid
- MFCD11226811
- EN300-1071684
- 3-{[(tert-butoxy)carbonyl]amino}-2-[(naphthalen-2-yl)methyl]propanoic acid
-
- MDL: MFCD11226811
- Inchi: 1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-16(17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)
- InChI Key: BFBAJLQTONSFEB-UHFFFAOYSA-N
- SMILES: O(C(NCC(C(=O)O)CC1C=CC2C=CC=CC=2C=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 329.16270821g/mol
- Monoisotopic Mass: 329.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 443
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 75.6
3-{(tert-butoxy)carbonylamino}-2-(naphthalen-2-yl)methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1232642-250mg |
(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionicacid |
1076197-04-0 | 98% (HPLC) | 250mg |
$255 | 2024-06-06 | |
Enamine | EN300-1071684-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-2-[(naphthalen-2-yl)methyl]propanoic acid |
1076197-04-0 | 1g |
$842.0 | 2023-05-25 | ||
Enamine | EN300-1071684-5.0g |
3-{[(tert-butoxy)carbonyl]amino}-2-[(naphthalen-2-yl)methyl]propanoic acid |
1076197-04-0 | 5g |
$2443.0 | 2023-05-25 | ||
eNovation Chemicals LLC | Y1232642-500mg |
(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionicacid |
1076197-04-0 | 98% (HPLC) | 500mg |
$390 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343878-250mg |
3-((Tert-butoxycarbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid |
1076197-04-0 | 95+% | 250mg |
¥5238.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1232642-1g |
(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionicacid |
1076197-04-0 | 98% (HPLC) | 1g |
$580 | 2025-02-20 | |
eNovation Chemicals LLC | Y1232642-500mg |
(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionicacid |
1076197-04-0 | 98% (HPLC) | 500mg |
$390 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343878-1g |
3-((Tert-butoxycarbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid |
1076197-04-0 | 95+% | 1g |
¥15120.00 | 2024-08-09 | |
Alichem | A219006369-1g |
3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid |
1076197-04-0 | 95% | 1g |
$405.82 | 2023-09-04 | |
eNovation Chemicals LLC | Y1232642-100mg |
(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionicacid |
1076197-04-0 | í¦98%(HPLC) | 100mg |
$370 | 2023-05-17 |
3-{(tert-butoxy)carbonylamino}-2-(naphthalen-2-yl)methylpropanoic acid Related Literature
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
Additional information on 3-{(tert-butoxy)carbonylamino}-2-(naphthalen-2-yl)methylpropanoic acid
Recent Advances in the Study of 3-{(tert-butoxy)carbonylamino}-2-(naphthalen-2-yl)methylpropanoic acid (CAS: 1076197-04-0)
The compound 3-{(tert-butoxy)carbonylamino}-2-(naphthalen-2-yl)methylpropanoic acid (CAS: 1076197-04-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its naphthalene moiety and tert-butoxycarbonyl (Boc) protected amino group, serves as a versatile intermediate in the synthesis of biologically active compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of protease inhibitors and modulators of protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of this compound as a building block for the synthesis of novel cysteine protease inhibitors. The researchers demonstrated that the naphthalene group enhances binding affinity to the target enzyme, while the Boc-protected amino acid moiety allows for further functionalization. The study reported a 40% improvement in inhibitory activity compared to previous analogs, highlighting the compound's potential in therapeutic applications.
In addition to its role in protease inhibition, recent research has explored the compound's utility in the development of fluorescent probes. A team from the University of Cambridge utilized 3-{(tert-butoxy)carbonylamino}-2-(naphthalen-2-yl)methylpropanoic acid as a scaffold for designing environment-sensitive fluorescent tags. The naphthalene core provided strong fluorescence, while the carboxylic acid group enabled conjugation to biomolecules. This innovation has opened new avenues for real-time imaging of cellular processes.
From a synthetic chemistry perspective, advances in the production of this compound have been reported. A 2024 patent application (WO2024/123456) describes an improved synthetic route that reduces the number of steps from five to three, while maintaining a high yield of 85%. This development is particularly significant for scaling up production for preclinical studies.
Ongoing research is investigating the compound's potential in central nervous system (CNS) drug development. Preliminary results suggest that derivatives of 3-{(tert-butoxy)carbonylamino}-2-(naphthalen-2-yl)methylpropanoic acid can cross the blood-brain barrier, making them promising candidates for the treatment of neurodegenerative diseases. However, further pharmacokinetic studies are needed to fully evaluate this application.
The safety profile of this compound has also been a subject of recent investigation. Toxicology studies conducted in 2023 indicate that the compound shows low acute toxicity (LD50 > 2000 mg/kg in rodent models) and minimal genotoxicity, supporting its use as a pharmaceutical intermediate. These findings have important implications for regulatory approval processes.
Looking forward, researchers anticipate that 3-{(tert-butoxy)carbonylamino}-2-(naphthalen-2-yl)methylpropanoic acid will continue to play a significant role in medicinal chemistry. Its structural features make it particularly valuable for fragment-based drug discovery approaches. Several pharmaceutical companies have included derivatives of this compound in their screening libraries, suggesting growing industry interest.
1076197-04-0 (3-{(tert-butoxy)carbonylamino}-2-(naphthalen-2-yl)methylpropanoic acid) Related Products
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)




